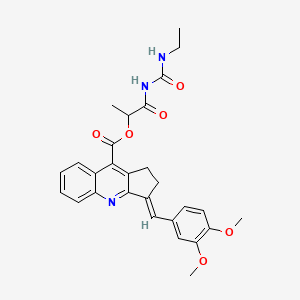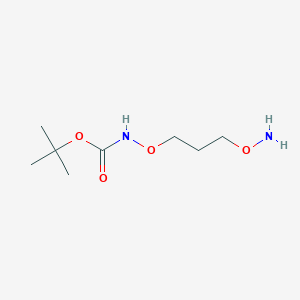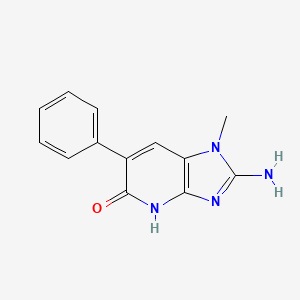
5-Hydroxy-PhIP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-PhIP, also known as 2-amino-1-methyl-6-(5-hydroxy)phenylimidazo[4,5-b]pyridine, is a derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). PhIP is a heterocyclic amine formed during the cooking of meat at high temperatures. It is known for its mutagenic and carcinogenic properties. This compound is a metabolite of PhIP and has been studied for its potential role as a biomarker for the formation of the ultimate mutagenic metabolite of PhIP .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Hydroxy-PhIP is typically synthesized through the metabolic activation of PhIP. The process involves the N-hydroxylation of PhIP to form N-hydroxy-PhIP, followed by further metabolic reactions . The N-hydroxy-PhIP can undergo phase II esterification to form DNA adducts, and this compound is formed as a degradation product of conjugates formed from N-acetoxy-PhIP and protein, glutathione, or buffer constituents .
Industrial Production Methods: There is limited information on the industrial production methods of this compound, as it is primarily studied in a research context rather than produced on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-PhIP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert N-hydroxy-PhIP to other derivatives.
Substitution: Substitution reactions can occur at different positions on the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cytochrome P450 enzymes.
Reduction: Reducing agents such as glutathione can be used.
Substitution: Various nucleophiles can participate in substitution reactions.
Major Products Formed:
DNA Adducts: Formed through the metabolic activation of N-hydroxy-PhIP.
Other Metabolites: Including this compound and its glucuronyl derivative.
Applications De Recherche Scientifique
5-Hydroxy-PhIP has several scientific research applications, including:
Chemistry: Studied for its chemical properties and reactions.
Biology: Used as a biomarker for the metabolic activation of PhIP.
Medicine: Investigated for its potential role in carcinogenesis and as a biomarker for cancer risk.
Industry: Limited industrial applications, primarily used in research settings.
Mécanisme D'action
5-Hydroxy-PhIP exerts its effects through the metabolic activation of PhIP. The process involves the N-hydroxylation of PhIP to form N-hydroxy-PhIP, followed by phase II esterification to form DNA adducts. These adducts can cause mutations and contribute to carcinogenesis. The molecular targets include DNA, and the pathways involved are related to the activation of cytochrome P450 enzymes and phase II metabolic reactions .
Comparaison Avec Des Composés Similaires
PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine): The parent compound of 5-Hydroxy-PhIP.
N-hydroxy-PhIP: An intermediate in the metabolic activation of PhIP.
Other Heterocyclic Amines: Such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx).
Uniqueness: this compound is unique due to its role as a biomarker for the metabolic activation of PhIP and its potential use in studying the mechanisms of carcinogenesis .
Propriétés
IUPAC Name |
2-amino-1-methyl-6-phenyl-4H-imidazo[4,5-b]pyridin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-17-10-7-9(8-5-3-2-4-6-8)12(18)15-11(10)16-13(17)14/h2-7H,1H3,(H3,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOYOLOUKGRSJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC(=O)C(=C2)C3=CC=CC=C3)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857822 |
Source


|
| Record name | 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159471-46-2 |
Source


|
| Record name | 2-Amino-1-methyl-6-phenyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid](/img/structure/B604921.png)


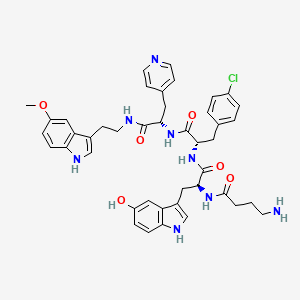
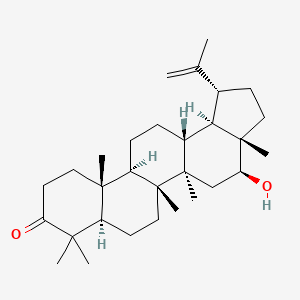
![(3S,6S,9S,12S)-3-benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B604933.png)

